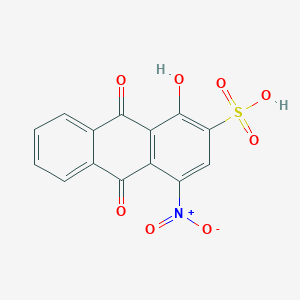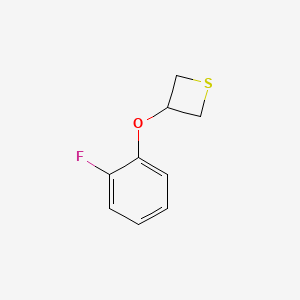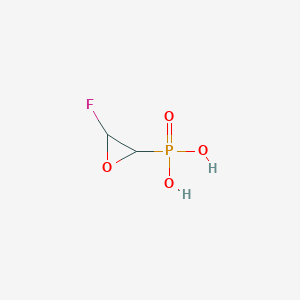
(3-Fluorooxiran-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorooxiran-2-yl)phosphonic acid is a unique organophosphorus compound characterized by the presence of a fluorine atom, an oxirane ring, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxiran-2-yl)phosphonic acid typically involves the reaction of epoxides with phosphonic acid derivatives. One common method is the reaction of 3-fluorooxirane with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorooxiran-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom or the oxirane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted phosphonic acids.
Scientific Research Applications
(3-Fluorooxiran-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Fluorooxiran-2-yl)phosphonic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Fosfomycin: A phosphonate antibiotic with a similar phosphonic acid group.
2-Aminoethylphosphonic acid: Another organophosphorus compound with biological activity.
Uniqueness: (3-Fluorooxiran-2-yl)phosphonic acid is unique due to the presence of the fluorine atom and the oxirane ring, which confer distinct chemical reactivity and biological activity compared to other phosphonic acids.
Properties
CAS No. |
116339-64-1 |
|---|---|
Molecular Formula |
C2H4FO4P |
Molecular Weight |
142.02 g/mol |
IUPAC Name |
(3-fluorooxiran-2-yl)phosphonic acid |
InChI |
InChI=1S/C2H4FO4P/c3-1-2(7-1)8(4,5)6/h1-2H,(H2,4,5,6) |
InChI Key |
JKKCQIJGQAHGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)P(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)

![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
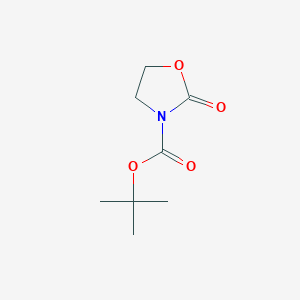
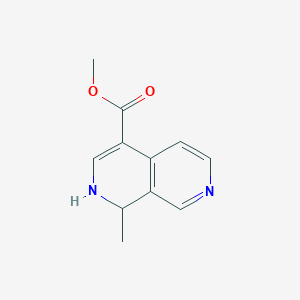
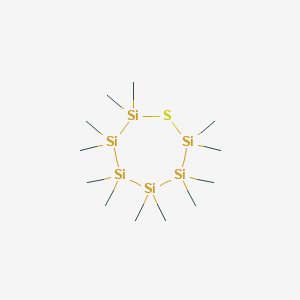
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
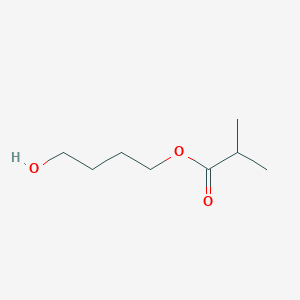
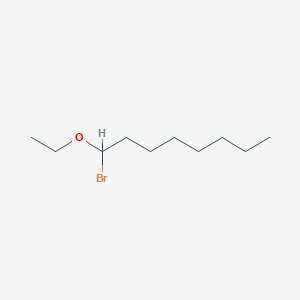
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
